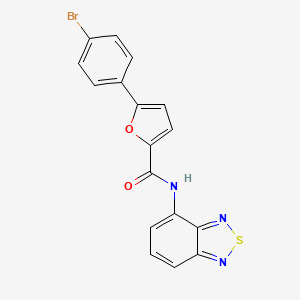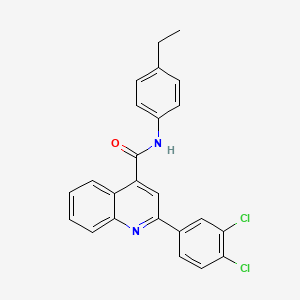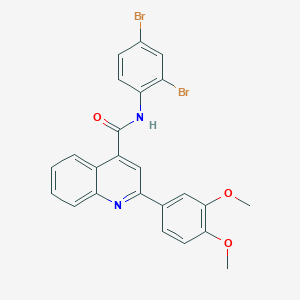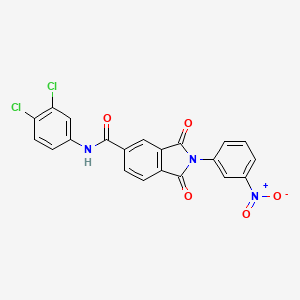![molecular formula C21H13Cl2N3O2S B11654513 4-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11654513.png)
4-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of chlorinated benzoxazole and benzoyl thiourea moieties, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to achieve high yields .
-
Introduction of the Chlorine Substituent: : Chlorination of the benzoxazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
-
Coupling with Benzoyl Thiourea: : The chlorinated benzoxazole is then coupled with 4-chlorobenzoyl isothiocyanate to form the final product. This reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of scalable catalysts and optimized reaction conditions would be crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of bacterial glutamate racemase, an enzyme involved in the synthesis of peptidoglycan, a key component of bacterial cell walls.
Pathways: By inhibiting this enzyme, the compound disrupts the synthesis of peptidoglycan, leading to the weakening of bacterial cell walls and ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound is similar in structure but contains a methyl group instead of a chlorine atom on the benzoxazole ring.
Other Benzoxazole Derivatives: Various benzoxazole derivatives with different substituents have been synthesized and studied for their biological activities.
Uniqueness
3-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROBENZOYL)THIOUREA is unique due to its specific combination of chlorinated benzoxazole and benzoyl thiourea moieties, which confer distinct chemical and biological properties. Its ability to inhibit bacterial glutamate racemase sets it apart from other similar compounds, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C21H13Cl2N3O2S |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
4-chloro-N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-14-6-4-12(5-7-14)19(27)26-21(29)24-16-3-1-2-13(10-16)20-25-17-11-15(23)8-9-18(17)28-20/h1-11H,(H2,24,26,27,29) |
Clé InChI |
IXYIJLHCGJQBFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11654431.png)



![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11654451.png)
![(6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654456.png)
![N-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11654462.png)

![cyclopropyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11654471.png)

![Propan-2-yl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654479.png)

![ethyl 5-(acetyloxy)-6-bromo-2-[(carbamimidoylsulfanyl)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B11654486.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one](/img/structure/B11654495.png)
